Cas no 1807100-52-2 (7-Hydroxy-2-(methylthio)benzo[d]oxazole)
![7-Hydroxy-2-(methylthio)benzo[d]oxazole structure](https://ja.kuujia.com/scimg/cas/1807100-52-2x500.png)
7-Hydroxy-2-(methylthio)benzo[d]oxazole 化学的及び物理的性質
名前と識別子
-
- 7-Hydroxy-2-(methylthio)benzo[d]oxazole
-
- インチ: 1S/C8H7NO2S/c1-12-8-9-5-3-2-4-6(10)7(5)11-8/h2-4,10H,1H3
- InChIKey: PDRCGDVKAIJCSY-UHFFFAOYSA-N
- SMILES: S(C)C1=NC2C=CC=C(C=2O1)O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 12
- 回転可能化学結合数: 1
- 複雑さ: 167
- トポロジー分子極性表面積: 71.6
- XLogP3: 2.3
7-Hydroxy-2-(methylthio)benzo[d]oxazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A081004555-1g |
7-Hydroxy-2-(methylthio)benzo[d]oxazole |
1807100-52-2 | 98% | 1g |
$1,734.36 | 2022-03-31 | |
Alichem | A081004555-250mg |
7-Hydroxy-2-(methylthio)benzo[d]oxazole |
1807100-52-2 | 98% | 250mg |
$751.50 | 2022-03-31 | |
Alichem | A081004555-500mg |
7-Hydroxy-2-(methylthio)benzo[d]oxazole |
1807100-52-2 | 98% | 500mg |
$1,125.51 | 2022-03-31 |
7-Hydroxy-2-(methylthio)benzo[d]oxazole 関連文献
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
-
Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
7-Hydroxy-2-(methylthio)benzo[d]oxazoleに関する追加情報
Introduction to 7-Hydroxy-2-(methylthio)benzo[d]oxazole (CAS No. 1807100-52-2)
7-Hydroxy-2-(methylthio)benzo[d]oxazole is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural properties and potential biological activities. This compound, identified by the chemical abstracts service number CAS No. 1807100-52-2, belongs to the benzo[d]oxazole class, which is a well-studied scaffold in drug discovery. The presence of both hydroxyl and methylthio functional groups in its structure imparts distinct reactivity and interaction capabilities, making it a promising candidate for further exploration in therapeutic applications.
The benzo[d]oxazole core is a privileged structure in medicinal chemistry, known for its role in various bioactive molecules. Its aromatic system allows for interactions with biological targets such as enzymes and receptors, while the oxygen and sulfur atoms provide opportunities for hydrogen bonding and coordination. In particular, 7-Hydroxy-2-(methylthio)benzo[d]oxazole has been investigated for its potential pharmacological effects, including anti-inflammatory, antioxidant, and antimicrobial properties. These activities are attributed to the ability of the compound to modulate various cellular pathways and molecular interactions.
Recent research has highlighted the significance of benzo[d]oxazole derivatives in addressing complex diseases. Studies have demonstrated that modifications at the 2-position, such as the introduction of a methylthio group, can enhance binding affinity and selectivity towards specific biological targets. For instance, 7-Hydroxy-2-(methylthio)benzo[d]oxazole has been shown to exhibit inhibitory effects on certain kinases and transcription factors, which are key players in cancer progression. The hydroxyl group at the 7-position further contributes to its bioactivity by participating in hydrogen bonding interactions with biomolecules.
In addition to its potential therapeutic applications, 7-Hydroxy-2-(methylthio)benzo[d]oxazole has been explored for its role in chemical biology research. Its structural features make it a valuable tool for studying enzyme mechanisms and ligand-receptor interactions. Researchers have utilized this compound to develop probes and inhibitors for various biological systems, contributing to a deeper understanding of cellular processes. The compound's stability under different experimental conditions also makes it suitable for high-throughput screening assays, where rapid evaluation of large libraries of compounds is essential.
The synthesis of 7-Hydroxy-2-(methylthio)benzo[d]oxazole involves multi-step organic reactions that highlight the versatility of heterocyclic chemistry. The process typically begins with the formation of the benzo[d]oxazole ring through cyclization reactions, followed by functional group transformations to introduce the hydroxyl and methylthio groups. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, have been employed to improve yield and selectivity. These synthetic strategies not only facilitate the production of 7-Hydroxy-2-(methylthio)benzo[d]oxazole but also contribute to the broader field of organic synthesis by developing new catalytic systems.
The pharmacokinetic properties of 7-Hydroxy-2-(methylthio)benzo[d]oxazole are another critical aspect of its evaluation as a potential drug candidate. Studies have examined its solubility, metabolic stability, and distribution in biological systems. These parameters are essential for determining its bioavailability and potential side effects. Advanced computational techniques, such as molecular docking and pharmacokinetic modeling, have been used to predict how 7-Hydroxy-2-(methylthio)benzo[d]oxazole will behave within a living organism. These predictions guide experimental design and help optimize its pharmacological profile.
Future research directions for 7-Hydroxy-2-(methylthio)benzo[d]oxazole include exploring its derivatives for enhanced activity and reduced toxicity. By modifying other positions on the benzo[d]oxazole ring or introducing additional functional groups, scientists aim to develop more potent and selective therapeutic agents. Collaborative efforts between academic researchers and pharmaceutical companies are crucial for translating these findings into clinical applications. The integration of cutting-edge technologies, such as artificial intelligence-driven drug discovery platforms, will further accelerate the development process.
The broader impact of 7-Hydroxy-2-(methylthio)benzo[d]oxazole on scientific research extends beyond pharmaceuticals. Its structural motifs inspire novel synthetic methodologies and provide insights into fundamental chemical principles. The compound serves as a model system for studying electronic effects, steric interactions, and functional group influences in heterocyclic chemistry. As our understanding of these principles grows, so does our ability to design molecules with specific biological activities.
In conclusion,7-Hydroxy-2-(methylthio)benzo[d]oxazole (CAS No. 1807100-52-2) represents a fascinating example of how structural complexity can lead to diverse biological functions. Its investigation not only advances our knowledge in medicinal chemistry but also opens new avenues for therapeutic intervention. As research continues to uncover its potential applications, this compound will undoubtedly remain at the forefront of scientific exploration in both academia and industry.
1807100-52-2 (7-Hydroxy-2-(methylthio)benzo[d]oxazole) Related Products
- 50388-51-7(Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate)
- 116836-27-2(2-amino-8-methyl-3,4-dihydroquinazolin-4-one)
- 866848-25-1(3-(4-tert-butylbenzenesulfonyl)-N-(3,4-dimethylphenyl)-1,2,3triazolo1,5-aquinazolin-5-amine)
- 852155-50-1(N-(2-methoxyphenyl)-3,4-dimethyl-N-(2-oxopyrrolidin-1-yl)methylbenzamide)
- 316358-50-6(4,4,7,8-Tetramethyl-4,5-dihydro-1H-1,2dithiolo-3,4-cquinoline-1-thione)
- 1179234-00-4((4-fluoro-3-methylphenyl)(pyridin-3-yl)methyl(propyl)amine)
- 1807416-42-7(2-Fluoro-3-iodopyridine-5-acrylic acid)
- 2089518-76-1((3-Azidoazetidin-1-yl)(6-chloropyridin-3-yl)methanone)
- 251307-31-0(4-(3,4-dichlorophenyl)-5-methanesulfonyl-N,N-dimethylpyrimidin-2-amine)
- 895244-96-9(2-Chloro-N-(cyclohexylmethyl)-N-methylacetamide)




